N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide
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Overview
Description
N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylamino group, a carbonyl group, and a thienyl group attached to an ethanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide typically involves the reaction of 2-(2-thienyl)ethanamine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
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Step 1: : Preparation of 2-(2-thienyl)ethanamine.
- Starting material: 2-bromoethylthiophene.
- Reagents: Ammonia or an amine source.
- Conditions: Heating under reflux.
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Step 2: : Reaction with phenyl isocyanate.
- Reagents: Phenyl isocyanate.
- Conditions: Room temperature, solvent (e.g., dichloromethane).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide can undergo various chemical reactions, including:
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Oxidation: : The thienyl group can be oxidized to form sulfoxides or sulfones.
- Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
- Conditions: Mild to moderate temperatures.
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Reduction: : The carbonyl group can be reduced to form corresponding amines.
- Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Conditions: Low temperatures, inert atmosphere.
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Substitution: : The phenylamino group can participate in nucleophilic substitution reactions.
- Reagents: Nucleophiles such as alkyl halides or acyl chlorides.
- Conditions: Room temperature, solvent (e.g., acetonitrile).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group yields sulfoxides or sulfones, while reduction of the carbonyl group results in the formation of amines.
Scientific Research Applications
N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide has several scientific research applications:
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Medicinal Chemistry: : This compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, analgesic, or antimicrobial properties.
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Materials Science: : The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the development of materials with specific electronic and optical properties.
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Biological Research: : Researchers investigate the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
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Industrial Applications: : this compound can be used as an intermediate in the synthesis of other valuable compounds, including agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
N-((Phenylamino)carbonylamino)-2-(2-furyl)ethanamide: Similar structure but with a furan ring instead of a thienyl ring.
N-((Phenylamino)carbonylamino)-2-(2-pyridyl)ethanamide: Similar structure but with a pyridine ring instead of a thienyl ring.
N-((Phenylamino)carbonylamino)-2-(2-phenyl)ethanamide: Similar structure but with a phenyl ring instead of a thienyl ring.
Uniqueness
N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
1-phenyl-3-[(2-thiophen-2-ylacetyl)amino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-12(9-11-7-4-8-19-11)15-16-13(18)14-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17)(H2,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATUKOZXRWLRPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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